REACTION_CXSMILES
|
[NH2:1][C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Br:12])[CH:7]=1)([CH3:5])[CH2:3][OH:4].C(N(CC)CC)C.[Cl:20][CH2:21][C:22](Cl)=[O:23]>C(#N)C>[Br:12][C:8]1[CH:7]=[C:6]([C:2]([NH:1][C:22](=[O:23])[CH2:21][Cl:20])([CH3:5])[CH2:3][OH:4])[CH:11]=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
8.38 g
|
Type
|
reactant
|
Smiles
|
NC(CO)(C)C1=CC(=CC=C1)Br
|
Name
|
|
Quantity
|
6.08 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
3.25 mL
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Type
|
reactant
|
Smiles
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ClCC(=O)Cl
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Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
WAIT
|
Details
|
the orange colored solution was left
|
Type
|
ADDITION
|
Details
|
For the workup, to the reaction was added silica gel (10 g) and it
|
Type
|
CUSTOM
|
Details
|
was evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
it was purified by chromatography on silica gel using a gradient of dichloromethane/methanol=100/0 to 90/10 as the eluent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C(CO)(C)NC(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.62 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |